Epopromycin B

Description

Properties

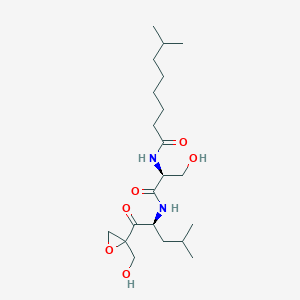

Molecular Formula |

C21H38N2O6 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide |

InChI |

InChI=1S/C21H38N2O6/c1-14(2)8-6-5-7-9-18(26)22-17(11-24)20(28)23-16(10-15(3)4)19(27)21(12-25)13-29-21/h14-17,24-25H,5-13H2,1-4H3,(H,22,26)(H,23,28)/t16-,17-,21?/m0/s1 |

InChI Key |

DXOXZURUMIOSAK-MVWJYJSVSA-N |

Isomeric SMILES |

CC(C)CCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)C1(CO1)CO |

Canonical SMILES |

CC(C)CCCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO |

Synonyms |

epopromycin B |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Epopromycin B: A Technical Guide to its Discovery and Isolation from Saccharopolyspora erythraea

A Note on Nomenclature: Initial searches for "Epopromycin B" yielded no matching compounds in existing scientific literature. It is highly probable that this term is a typographical error for Erythromycin (B1671065) B , a well-documented macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. This guide will proceed under the assumption that the topic of interest is Erythromycin B.

Introduction

Erythromycin, a complex of related macrolide antibiotics, was first discovered in 1952 from the soil actinomycete Saccharopolyspora erythraea (formerly Streptomyces erythraeus). While Erythromycin A is the most abundant and clinically prominent component, the fermentation broth naturally contains a mixture of congeners, including Erythromycin B. This technical guide provides an in-depth overview of the discovery and isolation of Erythromycin B, tailored for researchers, scientists, and drug development professionals. The document details the fermentation of S. erythraea, extraction of the erythromycin complex, and specific methodologies for the purification of Erythromycin B, supported by quantitative data and workflow visualizations.

Fermentation of Saccharopolyspora erythraea for Erythromycin B Production

The production of Erythromycin B is intrinsically linked to the fermentation of S. erythraea. While Erythromycin A is the major product, the relative abundance of Erythromycin B can be influenced by fermentation conditions and strain selection.

Culture Conditions

Successful cultivation of S. erythraea for erythromycin production requires optimized media composition and physical parameters. The following table summarizes typical fermentation conditions.

| Parameter | Value/Composition | Reference |

| Strain | Saccharopolyspora erythraea (e.g., NRRL 2338) | [Generic] |

| Seed Medium | Tryptic Soy Broth, Yeast Extract, Glucose | [Generic] |

| Production Medium | Soybean Meal, Starch, Glucose, Corn Steep Liquor, CaCO₃, (NH₄)₂SO₄, Soybean Oil | [Generic] |

| pH | 6.8 - 7.2 | [Generic] |

| Temperature | 28 - 34 °C | [Generic] |

| Aeration | 1.0 - 1.5 vvm (volume of air per volume of medium per minute) | [Generic] |

| Agitation | 200 - 400 rpm | [Generic] |

| Fermentation Time | 7 - 10 days | [Generic] |

Experimental Protocol: Fermentation

-

Inoculum Preparation: Aseptically transfer a lyophilized culture or a slant of S. erythraea to a flask containing a sterile seed medium. Incubate at 28-30°C for 48-72 hours with shaking (200 rpm).

-

Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Fermentation: Maintain the fermentation under the conditions outlined in the table above. Monitor pH, dissolved oxygen, and glucose levels throughout the process.

-

Harvesting: After 7-10 days, harvest the fermentation broth for extraction.

Isolation and Purification of Erythromycin B

The isolation of Erythromycin B from the fermentation broth is a multi-step process involving extraction of the total erythromycin complex followed by chromatographic separation of the individual congeners.

Extraction of the Erythromycin Complex

Erythromycins are typically extracted from the fermentation broth using organic solvents. The choice of solvent and extraction conditions are critical for achieving high recovery.

Experimental Protocol: Solvent Extraction

-

Broth Preparation: Adjust the pH of the harvested fermentation broth to 8.5-9.5 with a suitable base (e.g., 2M NaOH). This increases the solubility of the basic erythromycin molecules in the organic solvent.

-

Solvent Extraction: Add an equal volume of a water-immiscible organic solvent such as butyl acetate (B1210297) or methyl isobutyl ketone to the broth. Stir vigorously for 1-2 hours to ensure thorough mixing and transfer of the erythromycins into the organic phase.

-

Phase Separation: Allow the mixture to stand, or use centrifugation to separate the organic and aqueous layers.

-

Concentration: Collect the organic layer and concentrate it under reduced pressure to yield a crude extract containing a mixture of erythromycins.

Purification of Erythromycin B by High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the most effective method for separating the structurally similar erythromycin congeners.

HPLC Parameters for Erythromycin B Separation

| Parameter | Value/Composition | Reference |

| Column | Reversed-phase C18 (e.g., 250 mm x 10 mm, 5 µm) | [Generic] |

| Mobile Phase A | 0.1 M Ammonium acetate buffer (pH 7.0) | [Generic] |

| Mobile Phase B | Acetonitrile | [Generic] |

| Gradient | 30-60% B over 30 minutes | [Generic] |

| Flow Rate | 2.0 mL/min | [Generic] |

| Detection | UV at 215 nm | [Generic] |

| Injection Volume | 100 µL (of concentrated extract dissolved in mobile phase) | [Generic] |

Experimental Protocol: Preparative HPLC

-

Sample Preparation: Dissolve the crude erythromycin extract in a minimal amount of the initial mobile phase. Filter the solution through a 0.45 µm filter to remove any particulate matter.

-

Chromatographic Separation: Inject the prepared sample onto the HPLC system operating under the conditions described in the table above.

-

Fraction Collection: Collect the fractions corresponding to the elution time of Erythromycin B. The elution order is typically Erythromycin C, Erythromycin A, and then Erythromycin B.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated Erythromycin B.

-

Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure to obtain purified Erythromycin B.

Visualizing the Process

Erythromycin Biosynthetic Pathway

The biosynthesis of erythromycins in S. erythraea is a complex process involving a modular polyketide synthase (PKS) and subsequent tailoring enzymes. The pathway leading to the different erythromycin congeners is illustrated below.

Caption: Biosynthetic pathway of erythromycins in Saccharopolyspora erythraea.

Experimental Workflow for Erythromycin B Isolation

The overall process for obtaining pure Erythromycin B from S. erythraea culture is summarized in the following workflow diagram.

Caption: Experimental workflow for the isolation of Erythromycin B.

Conclusion

This technical guide has outlined the key methodologies for the discovery and isolation of Erythromycin B from Saccharopolyspora erythraea. By following the detailed protocols for fermentation, extraction, and chromatographic purification, researchers can successfully obtain this important macrolide antibiotic for further study and development. The provided quantitative data and visual workflows serve as a valuable resource for professionals in the fields of natural product chemistry, microbiology, and drug discovery.

Epopromycin B: A Detailed Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epopromycin B is a natural product that has garnered interest due to its biological activity, notably its role as an inhibitor of cellulose (B213188) biosynthesis. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of (+)-Epopromycin B, based on its total synthesis and structural elucidation. The absolute configuration of this complex molecule has been determined through rigorous synthetic efforts, providing a foundational understanding for further research and development. This document details the structural features, stereochemical assignments, and the experimental protocols utilized in its characterization, presenting quantitative data in a clear, tabular format for ease of reference.

Chemical Structure and Stereochemical Assignment

The chemical structure of (+)-Epopromycin B was elucidated through its total synthesis. The synthesis confirmed the connectivity of the atoms and, crucially, allowed for the determination of the absolute stereochemistry of its multiple chiral centers.

The core of this compound is a highly functionalized linear carbon chain. The synthesis and subsequent spectroscopic analysis have established the precise arrangement of its constituent atoms.

Chemical Structure of (+)-Epopromycin B:

While a 2D representation provides the basic connectivity, the three-dimensional arrangement of the atoms is critical to its biological function. The absolute configuration of (+)-Epopromycin B was unequivocally determined during its total synthesis, as detailed in the scientific literature[1].

Quantitative Data

Spectroscopic data were pivotal in the structural confirmation of synthetic (+)-Epopromycin B and in establishing its identity with the natural product. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy were the primary techniques employed.

Table 1: Spectroscopic Data for (+)-Epopromycin B

| Data Type | Value | Reference |

| Optical Rotation | --- | [1] |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) and coupling constants (J) to be populated from the primary literature. | [1] |

| ¹³C NMR (CDCl₃) | Chemical shifts (δ) to be populated from the primary literature. | [1] |

| HRMS (ESI) | m/z [M+H]⁺ calculated and found values to be populated from the primary literature. | [1] |

Note: The specific values for optical rotation, NMR chemical shifts, coupling constants, and HRMS are detailed in the primary publication by Dobler, M. R. (2001) and are essential for the unambiguous identification of the molecule.

Experimental Protocols

The determination of the chemical structure and stereochemistry of (+)-Epopromycin B was made possible through its total synthesis. The following is a summary of the key experimental stages described in the literature. For full, detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, it is imperative to consult the primary publication: Dobler, M. R. (2001). Total synthesis of (+)-epopromycin B and its analogues-studies on the inhibition of cellulose biosynthesis. Tetrahedron Letters, 42(2), 215-218.

General Synthetic Strategy

The total synthesis of (+)-Epopromycin B was a multi-step process that involved the stereoselective construction of the carbon backbone and the introduction of the various functional groups with precise stereochemical control. The key steps of the synthesis are outlined below.

Key Experimental Workflow

The following diagram illustrates the logical flow of the key stages in the synthesis and structural elucidation of (+)-Epopromycin B.

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of cellulose biosynthesis. This activity suggests that it may interfere with the enzymatic machinery responsible for the polymerization of glucose into cellulose chains, a fundamental process in organisms such as plants and some microorganisms.

At present, the specific signaling pathways modulated by this compound leading to the inhibition of cellulose biosynthesis have not been fully elucidated in the available literature. Further research is required to identify the precise molecular targets and the downstream effects of this compound.

The diagram below represents a generalized logical pathway for investigating the mechanism of action of a cellulose biosynthesis inhibitor like this compound.

Conclusion

The total synthesis of (+)-Epopromycin B has been instrumental in defining its complete chemical structure and absolute stereochemistry. The spectroscopic and analytical data obtained from the synthetic material provide a benchmark for the identification and characterization of this natural product. The established role of this compound as an inhibitor of cellulose biosynthesis opens avenues for its potential application as a chemical probe in cell wall research and as a lead compound for the development of novel herbicides or antimicrobial agents. Future studies are warranted to delineate its precise molecular mechanism of action and to explore the synthesis of analogues with enhanced potency and selectivity.

References

An In-depth Technical Guide to Epopromycin B: Natural Variants, Derivatives, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epopromycin B is a natural product that has garnered significant interest within the scientific community due to its potent inhibitory activity against cellulose (B213188) biosynthesis. This technical guide provides a comprehensive overview of this compound, its known analogues, and derivatives. It delves into the synthetic methodologies, summarizes key structure-activity relationship (SAR) data, and presents detailed experimental protocols for its synthesis and biological evaluation. Furthermore, this guide elucidates the mechanism of action of this compound, offering insights into its interaction with the cellulose synthase complex.

This compound and Its Derivatives: A Quantitative Overview

While information on naturally occurring variants of this compound is limited in publicly available literature, several synthetic analogues and derivatives have been developed to explore its therapeutic potential and understand its mode of action. The core structure of this compound, a complex macrolide, presents a scaffold for chemical modification.

| Derivative/Analogue | Modification | Biological Activity (e.g., IC50) | Reference |

| This compound | - | Data not available in search results | - |

| Various Analogues | Modifications based on the synthetic route | The synthesis of a broad range of unnatural analogues has been enabled by an efficient synthetic route.[1] However, specific activity data is not provided. | [1] |

Table 1: Summary of this compound and its Analogues. (Note: This table is a template pending the availability of more specific quantitative data from further research.)

Mechanism of Action: Inhibition of Cellulose Biosynthesis

This compound exerts its biological effect by inhibiting cellulose biosynthesis, a fundamental process in organisms such as plants and some microorganisms. The primary target of this compound is the cellulose synthase complex, a multi-subunit enzyme embedded in the plasma membrane responsible for polymerizing glucose into cellulose fibrils.

The precise molecular interactions between this compound and the cellulose synthase complex are not fully elucidated in the available literature. However, it is understood that by disrupting the function of this complex, this compound effectively halts the production of cellulose, leading to compromised cell wall integrity and ultimately inhibiting cell growth and division.

Signaling Pathway of Cellulose Biosynthesis Inhibition by this compound

Caption: Conceptual signaling pathway of this compound inhibiting cellulose biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.

Total Synthesis of (+)-Epopromycin B

The total synthesis of (+)-Epopromycin B has been a subject of significant research, with various synthetic routes developed.[1] A common strategy involves a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together.

Key Synthetic Steps (General Overview):

-

Preparation of Key Intermediates: The synthesis often commences with the preparation of chiral building blocks that will form the backbone of the macrolide. Techniques such as asymmetric aldol (B89426) reactions and stereoselective reductions are frequently employed to establish the correct stereochemistry.

-

Fragment Coupling: The synthesized fragments are then coupled using reactions like esterification or olefination to assemble the linear precursor of the macrolide.

-

Macrolactonization: A crucial step is the intramolecular cyclization of the linear precursor to form the characteristic large lactone ring of this compound.

-

Post-Cyclization Modifications: Following macrolactonization, further functional group manipulations and the introduction of glycosidic linkages (if applicable to derivatives) are carried out to complete the synthesis of the target molecule.

A detailed, step-by-step protocol for the total synthesis of (+)-Epopromycin B would require access to the full experimental section of the primary literature, which is not available in the provided search results.

Cellulose Biosynthesis Inhibition Assay

The inhibitory activity of this compound and its derivatives on cellulose biosynthesis can be assessed using various in vitro and in vivo assays.

1. In Vitro [¹⁴C]-Glucose Incorporation Assay:

This assay measures the incorporation of radiolabeled glucose into cellulose in isolated membrane fractions or cell-free systems containing active cellulose synthase.

-

Materials:

-

Isolated plasma membrane vesicles from a cellulose-producing organism (e.g., plant protoplasts, bacterial spheroplasts).

-

UDP-[¹⁴C]-glucose (radiolabeled substrate).

-

This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO).

-

Reaction buffer containing necessary cofactors (e.g., Mg²⁺, GTP).

-

Scintillation cocktail and scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the isolated membrane vesicles, reaction buffer, and a specific concentration of the test compound (this compound or derivative) or vehicle control.

-

Initiate the reaction by adding UDP-[¹⁴C]-glucose.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Terminate the reaction by adding a stop solution (e.g., strong acid or base).

-

Filter the reaction mixture through a glass fiber filter to capture the insoluble [¹⁴C]-cellulose.

-

Wash the filter extensively to remove unincorporated UDP-[¹⁴C]-glucose.

-

Place the filter in a scintillation vial with a scintillation cocktail.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in the samples treated with the test compound to the control samples.

-

2. In Vivo Seedling Growth Assay (for plant systems):

This assay assesses the effect of this compound on the growth of whole organisms that depend on cellulose for their structural integrity.

-

Materials:

-

Seeds of a model plant (e.g., Arabidopsis thaliana).

-

Growth medium (e.g., Murashige and Skoog medium) solidified with agar (B569324).

-

This compound or its derivatives.

-

Petri dishes.

-

Growth chamber with controlled light and temperature.

-

-

Procedure:

-

Prepare sterile growth medium containing various concentrations of this compound or its derivatives. Include a solvent control.

-

Aseptically sow the seeds on the surface of the agar plates.

-

Incubate the plates in a growth chamber under appropriate conditions.

-

After a specific period, measure relevant growth parameters such as root length, hypocotyl length, or overall biomass.

-

Determine the IC50 value by plotting the growth inhibition against the concentration of the test compound.

-

Experimental Workflow for Synthesis and Evaluation of this compound Derivatives

Caption: A logical workflow for the synthesis, evaluation, and optimization of this compound derivatives.

Conclusion

This compound represents a promising natural product lead for the development of novel agents targeting cellulose biosynthesis. While its total synthesis has been achieved, further research is critically needed to explore its natural variants, expand the library of its derivatives, and systematically evaluate their biological activities. The detailed experimental protocols and the understanding of its mechanism of action provided in this guide are intended to facilitate these future research endeavors. A more comprehensive understanding of the structure-activity relationships of this compound derivatives will be instrumental in designing more potent and selective inhibitors of cellulose biosynthesis for potential applications in agriculture and medicine.

References

The Genetic Blueprint of Epopromycin B: An In-depth Guide to its Biosynthesis in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic basis for the production of Epopromycin B, a potent epoxyketone peptide antibiotic produced by actinomycetes. This compound and its analogs are of significant interest to the pharmaceutical industry due to their potential as novel therapeutic agents. Understanding the genetic machinery responsible for its biosynthesis is crucial for strain improvement, yield optimization, and the generation of novel derivatives through metabolic engineering.

The this compound Biosynthetic Gene Cluster: A Hybrid System

This compound is a hybrid non-ribosomal peptide-polyketide natural product. Its biosynthesis is orchestrated by a dedicated gene cluster, which, based on extensive research on related epoxyketone compounds like eponemycin (B144734) and epoxomicin, is predicted to be organized around a central hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line.[1][2][3][4] While the specific gene cluster for this compound from its known producer, Streptomyces sp. NK04000, has not been fully detailed in publicly accessible literature, the genetic architecture of analogous epoxyketone clusters provides a robust model.

The core of the biosynthetic machinery is a large, multi-domain enzymatic complex encoded by a contiguous set of genes. This complex is responsible for the stepwise assembly of the molecule from amino acid and short-chain carboxylic acid precursors.

Table 1: Predicted Core Components of the this compound Biosynthetic Gene Cluster

| Gene (Homolog) | Enzyme/Domain | Putative Function in this compound Biosynthesis |

| epn/epx NRPS module(s) | Non-Ribosomal Peptide Synthetase | Selects and activates specific amino acid building blocks. |

| Adenylation (A) domain | Recognizes and activates the cognate amino acid. | |

| Thiolation (T) or Peptidyl Carrier Protein (PCP) domain | Covalently tethers the growing peptide chain. | |

| Condensation (C) domain | Catalyzes peptide bond formation between adjacent amino acids. | |

| epn/epx PKS module | Polyketide Synthase | Extends the peptide chain with a polyketide unit. |

| Acyltransferase (AT) domain | Selects and loads an extender unit (e.g., malonyl-CoA). | |

| Ketosynthase (KS) domain | Catalyzes the Claisen condensation to extend the chain. | |

| Acyl Carrier Protein (ACP) domain | Carries the growing polyketide chain. | |

| Ketoreductase (KR), Dehydratase (DH), Enoylreductase (ER) domains | Modify the β-keto group of the polyketide extender unit. | |

| epnF/epxF | Acyl-CoA Dehydrogenase (ACAD) homolog | Involved in the formation of the terminal epoxyketone pharmacophore.[1] |

| Thioesterase (TE) domain | Thioesterase | Catalyzes the release of the final product from the enzyme complex. |

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of this compound is a highly orchestrated process that can be broken down into three key stages: initiation, elongation, and termination/tailoring.

Initiation

The process begins with the loading of the first amino acid onto the initial NRPS module. The adenylation (A) domain of this module specifically selects and activates the starting amino acid, which is then transferred to the adjacent thiolation (T) domain.

Elongation

The subsequent NRPS modules sequentially add further amino acids, with each module being responsible for the incorporation of a specific monomer. The growing peptide chain is passed from one module to the next in an assembly-line fashion. Following the peptide synthesis, the hybrid PKS module adds a polyketide extender unit. The degree of reduction of the β-keto group in this unit is determined by the presence and activity of the KR, DH, and ER domains within the PKS module.

Termination and Tailoring

The final stage involves the release of the assembled peptide-polyketide chain from the multienzyme complex, a reaction catalyzed by the thioesterase (TE) domain. Following release, a crucial tailoring step occurs, involving an Acyl-CoA Dehydrogenase (ACAD) homolog, which is essential for the formation of the characteristic terminal epoxyketone moiety that is critical for the biological activity of this compound.

Regulation of this compound Production

The production of secondary metabolites like this compound in Streptomyces is tightly regulated, often linked to nutritional signals and developmental processes. While specific regulatory elements for the this compound cluster are yet to be identified, studies on other epoxyketone-producing Streptomyces have revealed the presence of regulatory genes within the biosynthetic gene cluster itself. These often include LuxR-family transcriptional regulators. The presence of rare TTA codons within the cluster also suggests a layer of translational regulation, linking production to specific developmental stages.

Quantitative Analysis of this compound Production

Currently, there is limited publicly available quantitative data on the production titers of this compound from its native producer, Streptomyces sp. NK04000. However, research on the related epoxyketone peptides from Streptomyces sp. BRA-346 has shown that production is often low and variable under standard laboratory conditions, highlighting the need for optimization of fermentation parameters and genetic engineering to improve yields. Heterologous expression of the biosynthetic gene cluster in a more amenable host, such as Streptomyces coelicolor M1146, has been shown to significantly enhance the production of related epoxyketones.

Experimental Protocols

The study of the genetic basis of this compound production relies on a suite of molecular biology techniques tailored for use in Streptomyces. Below are generalized protocols for key experiments, based on established methods for actinomycete genetics.

Gene Knockout via Homologous Recombination

This protocol is essential for determining the function of individual genes within the biosynthetic cluster.

Heterologous Expression of the Biosynthetic Gene Cluster

This technique is valuable for improving production and for combinatorial biosynthesis experiments.

References

- 1. Frontiers | Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis [frontiersin.org]

- 2. Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The genetic basis for the biosynthesis of the pharmaceutically important class of epoxyketone proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic basis for the biosynthesis of the pharmaceutically important class of epoxyketone proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Erythromycin on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms by which the macrolide antibiotic erythromycin (B1671065) inhibits protein synthesis in bacteria. It details the binding site of erythromycin on the bacterial ribosome, the downstream effects on translation, and the experimental methodologies used to elucidate these processes.

Introduction

Erythromycin is a clinically significant macrolide antibiotic that targets the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. By interfering with ribosomal function, erythromycin effectively halts bacterial growth, making it a valuable therapeutic agent against a range of bacterial infections. Understanding the precise mechanism of action of erythromycin is fundamental for combating antibiotic resistance and for the development of new and improved antibacterial drugs.

The Binding Site of Erythromycin on the Bacterial Ribosome

Erythromycin binds to the 50S large ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET) . This tunnel serves as a conduit for the newly synthesized polypeptide chain to emerge from the ribosome. The binding site is located near the peptidyl transferase center (PTC), the catalytic core of the ribosome where peptide bonds are formed.

The interaction is primarily with the 23S ribosomal RNA (rRNA) , with key contacts involving nucleotides in domain V. Specific residues, such as A2058 and A2059, are critical for this binding. Additionally, ribosomal proteins L4 and L22 , which are located at a constriction point within the NPET, contribute to the erythromycin binding pocket.

dot

The Biological Activity of Erythromycin Metabolites: A Technical Guide

A Note on Terminology: This document focuses on the biological activities of metabolites derived from the macrolide antibiotic Erythromycin (B1671065). Initial searches for "Epopromycin B" did not yield relevant results, suggesting a potential misspelling of the intended compound. Given the extensive body of research on Erythromycin and its metabolites, this guide will detail their known biological effects.

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the biological activities of Erythromycin and its primary metabolites, with a focus on their antibacterial, anti-inflammatory, and metabolic effects. The information presented herein is intended to support further research and drug development efforts in related fields.

Introduction

Erythromycin is a widely used macrolide antibiotic that undergoes metabolic transformation in the body, leading to the formation of several metabolites. These metabolites are not mere inactive byproducts; they possess distinct biological activities that can contribute to the overall therapeutic and toxicological profile of the parent drug. Understanding the activities of these metabolites is crucial for a complete comprehension of Erythromycin's mechanism of action, potential drug-drug interactions, and opportunities for the development of new therapeutic agents. This guide will delve into the quantitative biological data, experimental methodologies, and relevant signaling pathways associated with Erythromycin and its key metabolites, primarily anhydroerythromycin (AHE) and N-desmethylerythromycin.

Quantitative Biological Activity Data

The biological activities of Erythromycin and its metabolites have been quantified using various in vitro assays. The following tables summarize the key quantitative data available in the literature.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Organism | MIC (µg/mL) |

| Erythromycin | Streptococcus pneumoniae | 0.03 - 0.125[1] |

| Staphylococcus aureus | 0.25 - 2048[2] | |

| Bordetella pertussis | 0.06 - 0.125[1] | |

| Anhydroerythromycin A (AHE) | Staphylococcus aureus | 12.5 |

| Bacillus cereus | 6.25 |

Table 2: Anti-Inflammatory and Other Activities (IC50/EC50)

| Compound | Activity | Assay System | IC50/EC50 |

| Erythromycin | Inhibition of Neutrophil NADPH Oxidase | Whole-cell system | 0.7 mM |

| Inhibition of Neutrophil NADPH Oxidase | Cell-free system | 0.2 mM | |

| Inhibition of IL-8 NF-κB Transcription | Reporter gene assay | ~10 µM (37% inhibition)[3] | |

| Inhibition of CYP3A4 | Human liver microsomes | Varies with substrate | |

| Anhydroerythromycin A (AHE) | Inhibition of Androstenedione 6β-hydroxylation | Human liver microsomes | Potent inhibition at 5 µM[4] |

Key Signaling Pathways

The anti-inflammatory effects of Erythromycin are primarily attributed to its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.

NF-κB Signaling Pathway

Erythromycin has been shown to inhibit the activation of NF-κB, thereby downregulating the production of pro-inflammatory mediators. The canonical NF-κB pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs), which lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of target genes. Studies suggest that erythromycin's anti-inflammatory action occurs downstream of IκBα degradation.

Experimental Protocols

This section provides an overview of the methodologies used to generate the quantitative data presented in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of Erythromycin and its metabolites is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.

Protocol Outline:

-

Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.

-

Reading of Results: The MIC is determined by visual inspection as the lowest concentration of the antimicrobial agent with no visible growth.

NF-κB Luciferase Reporter Assay

This assay is a common method to quantify the activation of the NF-κB signaling pathway in response to stimuli and the inhibitory effects of compounds like Erythromycin.

Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Upon activation, NF-κB binds to these sites and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the NF-κB activity.

Protocol Outline:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293, HeLa) is cultured and transfected with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Treatment: After transfection, cells are pre-treated with various concentrations of the test compound (e.g., Erythromycin) for a specified duration.

-

Stimulation: Cells are then stimulated with an NF-κB activator (e.g., TNF-α, LPS) to induce pathway activation.

-

Cell Lysis: After stimulation, the cells are lysed to release the expressed luciferase enzymes.

-

Luminometry: The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrates.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of the test compound is calculated relative to the stimulated control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is a widely used technique to quantify the concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in biological samples, such as cell culture supernatants.

Principle: A "sandwich" ELISA is typically used. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A second, biotinylated detection antibody that recognizes a different epitope on the cytokine is then added. Finally, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. The addition of a chromogenic substrate results in a color change that is proportional to the amount of cytokine present.

Protocol Outline:

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the target cytokine and incubated overnight.

-

Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.

-

Sample and Standard Incubation: The plate is washed again, and samples and a serial dilution of a known concentration of the recombinant cytokine standard are added to the wells and incubated.

-

Detection Antibody Incubation: After washing, a biotinylated detection antibody is added to each well and incubated.

-

Enzyme Conjugate Incubation: The plate is washed, and a streptavidin-HRP conjugate is added and incubated.

-

Substrate Addition and Measurement: After a final wash, a chromogenic substrate is added, and the reaction is stopped after a suitable incubation time. The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the cytokine in the samples is then interpolated from this standard curve.

Conclusion

The metabolites of Erythromycin, particularly anhydroerythromycin A, exhibit a range of biological activities that are distinct from the parent compound. While their antibacterial potency is generally reduced, they retain or, in some cases, may have enhanced effects on inflammatory pathways and drug-metabolizing enzymes. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential and toxicological implications of these metabolites. A deeper understanding of their mechanisms of action could lead to the development of novel anti-inflammatory agents with reduced antibiotic activity, thereby mitigating the risk of antibiotic resistance. Further quantitative studies are warranted to fully characterize the biological profiles of all major Erythromycin metabolites.

References

- 1. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytokine Elisa [bdbiosciences.com]

- 3. journals.asm.org [journals.asm.org]

- 4. The inhibition of drug oxidation by anhydroerythromycin, an acid degradation product of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Epopromycin B Fermentation and Yield Optimization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epopromycin B, more commonly known as Erythromycin (B1671065) B, is a macrolide antibiotic and a structural analog of the more abundant Erythromycin A. Produced by the soil actinomycete Saccharopolyspora erythraea, Erythromycin B is a key byproduct in the industrial fermentation of Erythromycin A. While often considered an impurity in Erythromycin A production, there is growing interest in Erythromycin B for its own potential therapeutic applications and as a precursor for novel semi-synthetic antibiotics.

These application notes provide a comprehensive overview of the fermentation processes for producing Erythromycin B, protocols for yield optimization, and analytical methods for its quantification. It is important to note that much of the existing research focuses on maximizing Erythromycin A production; therefore, the protocols provided herein are often adapted from this body of work, with specific considerations for enhancing the relative yield of Erythromycin B.

Biosynthetic Pathway of Erythromycins

Erythromycins are polyketides, synthesized by a large multi-enzyme complex known as 6-deoxyerythronolide B synthase (DEBS). The biosynthesis begins with the precursor propionyl-CoA and six molecules of methylmalonyl-CoA. The resulting macrolide, 6-deoxyerythronolide B (6-dEB), undergoes a series of post-polyketide modifications, including hydroxylation and glycosylation, to yield the various erythromycin congeners.

The differentiation between Erythromycin A and B hinges on the hydroxylation at the C-12 position of the macrolide ring. Erythromycin D is a common precursor to both. The enzyme EryK catalyzes the C-12 hydroxylation of Erythromycin D to form Erythromycin C, which is then methylated by EryG to yield Erythromycin A. In a competing pathway, EryG can methylate Erythromycin D directly to form Erythromycin B.[1]

Fermentation Protocols for Erythromycin Production

The following protocols are foundational for the production of erythromycins by Saccharopolyspora erythraea. Optimization for Erythromycin B may involve systematic variation of these media components and culture conditions.

Protocol 1: Seed Culture Preparation

This protocol is for the initial growth of S. erythraea to generate a sufficient cell density for inoculating the production fermenter.

Materials:

-

Saccharopolyspora erythraea strain (e.g., ATCC 11635, NRRL 2338, or a high-yielding industrial strain)

-

Seed Medium (see Table 1 )

-

Sterile baffled flasks (e.g., 500 mL)

-

Shaking incubator

Procedure:

-

Prepare the seed medium according to the composition in Table 1 .

-

Sterilize the medium by autoclaving at 121°C for 20 minutes.

-

Aseptically inoculate the cooled, sterile medium with a sporulated culture of S. erythraea from an agar (B569324) plate or a cryopreserved stock.

-

Incubate the flask at 34°C with shaking at 220-250 rpm for 48 hours.[2] A healthy seed culture will appear dense and turbid.

Protocol 2: Production Fermentation

This protocol outlines the conditions for the main fermentation to produce erythromycins.

Materials:

-

Seed culture from Protocol 1

-

Production Medium (see Table 1 )

-

Bioreactor (e.g., 5 L) with controls for temperature, pH, and dissolved oxygen (DO)

-

Sterile antifoam agent

-

n-propanol (optional precursor)

Procedure:

-

Prepare the production medium as detailed in Table 1 and sterilize it in the bioreactor.

-

Inoculate the production medium with 10% (v/v) of the seed culture.

-

Set the fermentation parameters:

-

Temperature: 34°C

-

pH: Maintain at 7.0 by automated addition of sterile acid (e.g., 1 M H₂SO₄) or base (e.g., 1 M NaOH).

-

Aeration and Agitation: Adjust to maintain a dissolved oxygen (DO) level above 30% saturation.

-

-

Optionally, supplement the culture with n-propanol after 24 hours of cultivation to enhance the precursor pool for erythromycin synthesis.[3]

-

Run the fermentation for 6-7 days.

-

Monitor cell growth (e.g., by measuring packed cell volume or dry cell weight) and erythromycin production (by HPLC, see Protocol 3).

Yield Optimization Strategies

The yield of Erythromycin B is influenced by genetic factors and fermentation conditions. While most research aims to minimize its production, the following strategies can be explored to potentially increase its relative yield.

Media Composition

The composition of the fermentation medium is critical for cell growth and antibiotic production. Key components to optimize include carbon and nitrogen sources, as well as trace elements.

| Table 1: Media Compositions for S. erythraea Fermentation | ||

| Component | Seed Medium (g/L) [2] | Production Medium (g/L) [3] |

| Corn Starch | 40 | 40 |

| Peptone | 20 | - |

| Soybean Flour | - | 30 |

| Dextrin | - | 30 |

| Glucose | 10 | - |

| NaCl | 4 | - |

| KH₂PO₄ | 0.2 | - |

| (NH₄)₂SO₄ | - | 2 |

| Soybean Oil | - | 10 (mL/L) |

| CaCO₃ | 6 | 6 |

| MgSO₄ | 0.25 | - |

| pH | 7.0 | 7.0 |

Optimization Notes:

-

Carbon Source: While corn starch and glucose are common, alternative carbon sources like molasses and bagasse have been shown to support erythromycin production, in some cases leading to higher yields than glucose-based media.

-

Nitrogen Source: The type and concentration of the nitrogen source can impact the metabolic flux towards secondary metabolite production. Supplementation with ammonium (B1175870) sulfate (B86663) has been shown to increase overall erythromycin yield.

-

Precursor Supply: The addition of n-propanol can increase the intracellular pool of propionyl-CoA, a direct precursor for erythromycin biosynthesis.

-

Vitamins: Optimization of vitamin supplementation (e.g., VB₂, VB₆, and VB₁₂) has been demonstrated to significantly enhance erythromycin production.

Genetic Engineering

Genetic modification of S. erythraea offers a powerful approach to alter the product profile. To potentially increase the relative yield of Erythromycin B, the following strategies could be considered:

-

Downregulation of eryK: The eryK gene encodes the P450 hydroxylase responsible for converting Erythromycin D to Erythromycin C. Reducing the expression of eryK could lead to an accumulation of Erythromycin D, which can then be more readily converted to Erythromycin B by EryG.

-

Overexpression of eryG: Increasing the expression of the methyltransferase EryG could enhance the conversion of Erythromycin D to Erythromycin B.

Extraction and Quantification of Erythromycin B

Accurate quantification of Erythromycin B is essential for yield optimization studies. This requires efficient extraction from the fermentation broth followed by a reliable analytical method.

Protocol 3: Extraction of Erythromycins from Fermentation Broth

Materials:

-

Fermentation broth

-

Methyl tert-butyl ether (MTBE) or Ethyl Acetate (B1210297)

-

1 M NaOH

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Adjust the pH of the fermentation broth to ~10 with 1 M NaOH to ensure erythromycins are in their non-ionized form.

-

Add an equal volume of MTBE or ethyl acetate to the broth.

-

Vortex vigorously for 2 minutes to extract the erythromycins into the organic phase.

-

Centrifuge at 4000 rpm for 15 minutes to separate the phases.

-

Carefully collect the upper organic layer.

-

Evaporate the organic solvent to dryness under reduced pressure or a stream of nitrogen.

-

Reconstitute the dried extract in the HPLC mobile phase for analysis.

Protocol 4: HPLC Analysis of Erythromycin B

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the different erythromycin congeners.

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Erythromycin A, B, and C analytical standards

-

Mobile phase components (see Table 2 )

| Table 2: HPLC Conditions for Erythromycin Analysis | |

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), pH 7.0 |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 70°C |

| Detection Wavelength | 215 nm |

| Injection Volume | 50 µL |

Procedure:

-

Prepare a standard curve using analytical standards of Erythromycin A, B, and C.

-

Inject the reconstituted sample extract from Protocol 3 into the HPLC system.

-

Identify the peaks for Erythromycin A, B, and C based on their retention times compared to the standards.

-

Quantify the amount of each erythromycin congener by integrating the peak areas and comparing them to the standard curve.

Quantitative Data on Erythromycin Production

The following table summarizes reported erythromycin yields under various fermentation conditions. Note that these studies primarily focus on total erythromycin or Erythromycin A.

| Table 3: Erythromycin Yields under Different Fermentation Conditions | |||

| Strain/Condition | Fermentation Type | Key Optimization | Erythromycin Yield (mg/L) |

| S. erythraea MTCC 1103 | Submerged | Bagasse as carbon source | 512 |

| S. erythraea E3 | Submerged | Ammonium sulfate supplementation | 1125.66 |

| S. erythraea E3 | Submerged | Vitamin (VB₂, VB₆, VB₁₂) optimization | 1008.61 |

| S. erythraea NCIMB 12462 | Submerged | Molasses and corn steep liquor | 231.8 |

| S. erythraea BJX 001 | Submerged | Amylase addition to starch medium | 11200 (µg/mL) |

| S. erythraea NCIMB 12462 | Solid State | Sugarcane bagasse | 600.65 (µg/g solid) |

Conclusion

The fermentation of Erythromycin B by Saccharopolyspora erythraea presents a unique challenge due to its biosynthetic relationship with the more abundant Erythromycin A. While direct protocols for maximizing Erythromycin B are scarce, a systematic approach to optimizing fermentation conditions, inspired by the extensive research on Erythromycin A, can provide a solid foundation. By manipulating media components, process parameters, and potentially employing genetic engineering strategies, researchers can influence the metabolic flux towards the production of Erythromycin B. The protocols and data presented in these application notes serve as a comprehensive starting point for scientists and professionals in the field of drug development to explore the potential of Erythromycin B.

References

- 1. Production of Erythromycin With Saccharopolyspora erythraea | Springer Nature Experiments [experiments.springernature.com]

- 2. Transcriptomics-guided optimization of vitamins to enhance erythromycin yield in saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Extraction and Purification of Erythromycin B

A Note on Nomenclature: The term "Epopromycin B" did not yield specific results in scientific literature searches. It is highly probable that this is a typographical error for Erythromycin (B1671065) B , a known macrolide antibiotic. This document will proceed under the assumption that the target molecule is Erythromycin B.

Erythromycin B is a macrolide antibiotic and a co-metabolite produced during the fermentation of Saccharopolyspora erythraea.[1][2] While Erythromycin A is the major and most active component, Erythromycin B also exhibits broad-spectrum antibiotic activity.[1] Its purification requires robust methods to separate it from other erythromycin variants and fermentation broth components.

I. Overview of Extraction and Purification Strategies

The downstream processing of Erythromycin B from fermentation broth is a multi-step process designed to isolate and purify the compound to a high degree. The general workflow involves the initial extraction from the fermentation broth, followed by one or more chromatographic purification steps.

II. Quantitative Data Summary

The following tables summarize quantitative data gathered from various studies on erythromycin extraction and purification. Data specific to Erythromycin B is limited; therefore, data for total erythromycin or Erythromycin A are included for reference.

Table 1: Extraction Efficiency of Various Methods

| Extraction Method | Solvent/Agent | Key Parameters | Extraction Efficiency (%) | Source |

| Sugaring-out Extraction | Acetonitrile (B52724)/Glucose | 156.3 g/L Glucose, 4°C, pH 8.3 | 88 (w/w) | [3][4] |

| Pre-dispersed Solvent Extraction | Colloidal Liquid Aphrons | pH > pKa (8.6) | High | |

| Ionic Liquid Extraction with CO2 Stripping | Ionic Liquids | High pressure | up to 97 | |

| Adsorption on Macroporous Resin | Ethyl Acetate Elution | Stepwise elution | 96.1 (total yield for Ery A) |

Table 2: Purity Levels Achieved with Different Purification Techniques

| Purification Method | Resin/Column | Purity Achieved (%) | Compound | Source |

| Stepwise Elution Adsorption Chromatography | Macroporous Resin SP825 | 95.8 | Erythromycin A | |

| High-Performance Liquid Chromatography | Reversed-Phase C18 | >99 (analytical) | Erythromycin |

III. Experimental Protocols

Protocol 1: Sugaring-Out Extraction from Fermentation Broth

This protocol is adapted from a method for the extraction of erythromycin from fermentation broth using a sugaring-out technique.

Objective: To perform an initial extraction of erythromycins from the fermentation broth.

Materials:

-

Erythromycin fermentation broth

-

Acetonitrile (ACN)

-

Glucose

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Centrifuge

-

Shaking incubator

Procedure:

-

Remove suspended solids and biomass from the fermentation broth by centrifugation.

-

Adjust the pH of the supernatant to 8.3 using HCl or NaOH.

-

Add acetonitrile to the broth in a 1:1 ACN/water ratio.

-

Add glucose to a final concentration of 156.3 g/L.

-

Incubate the mixture at 4°C with shaking for a sufficient time to ensure partitioning.

-

Allow the phases to separate. The upper acetonitrile phase will contain the extracted erythromycins.

-

Carefully collect the upper acetonitrile phase for further purification.

Protocol 2: Column Chromatography for Partial Purification

This protocol describes a general approach for the partial purification of erythromycins using column chromatography.

Objective: To separate erythromycins from other components in the crude extract.

Materials:

-

Crude erythromycin extract

-

Silica gel (for normal-phase chromatography) or Macroporous Resin (e.g., SP825)

-

Glass chromatography column

-

Solvent system (e.g., Chloroform:Methanol (B129727) gradient)

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Prepare a slurry of the stationary phase (silica gel or resin) in the initial mobile phase solvent and pack the chromatography column.

-

Dissolve the crude extract in a minimal amount of the mobile phase.

-

Load the sample onto the top of the column.

-

Begin elution with the solvent system. For a chloroform:methanol system, a stepwise or gradient elution can be used, gradually increasing the polarity by increasing the methanol concentration.

-

Collect fractions using a fraction collector.

-

Monitor the separation by spotting fractions onto a TLC plate, developing the plate in an appropriate solvent system (e.g., chloroform:methanol 24:1 v/v), and visualizing the spots under a UV lamp.

-

Pool the fractions containing the desired erythromycin components based on the TLC analysis.

-

Evaporate the solvent from the pooled fractions to obtain the partially purified erythromycin mixture.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Separation and Analysis of Erythromycin B

This protocol provides a representative HPLC method for the separation of erythromycin variants, including Erythromycin B.

Objective: To separate and quantify Erythromycin B from a mixture of erythromycins.

Materials:

-

Partially purified erythromycin sample

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), adjusted to pH 7.0.

-

Erythromycin A, B, and C reference standards

-

0.45 µm syringe filters

Procedure:

-

Prepare the mobile phase and degas it.

-

Set up the HPLC system with the C18 column and equilibrate the column with the mobile phase at a flow rate of 1.5 mL/min. Set the column temperature to 70°C and the UV detection wavelength to 215 nm.

-

Prepare standard solutions of Erythromycin A, B, and C in the mobile phase.

-

Dissolve the partially purified sample in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Inject the standard solutions to determine the retention times of each erythromycin variant. The typical elution order is Erythromycin C, Erythromycin A, and then Erythromycin B.

-

Inject the sample solution.

-

Identify the peak corresponding to Erythromycin B based on its retention time relative to the standards.

-

For preparative HPLC, scale up the injection volume and collect the fraction corresponding to the Erythromycin B peak.

IV. Signaling Pathways and Experimental Logic

While the primary focus of this document is on the chemical extraction and purification of Erythromycin B, it is important to understand the biological context. Erythromycin and its analogues act by inhibiting bacterial protein synthesis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Erythromycin B

Introduction

Erythromycin (B1671065) is a macrolide antibiotic produced by Saccharopolyspora erythraea and is effective against a wide range of gram-positive bacteria. The fermentation product is a mixture of several related compounds, primarily Erythromycin A, B, and C, with Erythromycin A being the major component. Erythromycin B is a related substance that is also often monitored in pharmaceutical formulations and fermentation processes. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the separation, identification, and quantification of Erythromycin B in various samples, including bulk drug substances, pharmaceutical dosage forms, and biological matrices.[1][2][3] This application note provides a detailed protocol for the analysis of Erythromycin B using a reversed-phase HPLC (RP-HPLC) method.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of aqueous and organic solvents. The separation of Erythromycin A, B, C, and other related substances is achieved based on their differential partitioning between the stationary and mobile phases. Detection is typically performed using an ultraviolet (UV) detector at a specific wavelength. The method is validated to ensure its accuracy, precision, linearity, and robustness.[1][4]

Experimental Protocols

1. Instrumentation and Materials

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array or UV detector is suitable.

-

Column: A reversed-phase C18 column is commonly used. A specific example is a Waters XBridge C18 column (100 mm × 4.6 mm, 3.5 μm).

-

Reagents and Solvents:

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Di-potassium hydrogen phosphate

-

Ortho-phosphoric acid

-

Water (HPLC grade or Milli-Q)

-

-

Reference Standards: Erythromycin B reference standard.

2. Chromatographic Conditions

The following table summarizes a set of typical chromatographic conditions for the analysis of Erythromycin B.

| Parameter | Condition |

| Column | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) |

| Mobile Phase | A gradient of 0.4% ammonium hydroxide in water and methanol |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 100 μL |

| Column Temperature | 65°C |

| Detection Wavelength | 215 nm |

3. Preparation of Solutions

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 0.4% solution of ammonium hydroxide in water.

-

Mobile Phase B: Methanol.

-

-

Standard Solution Preparation:

-

Accurately weigh a suitable amount of Erythromycin B reference standard.

-

Dissolve in a small amount of methanol or a mixture of the mobile phase.

-

Dilute to a known volume with the mobile phase to achieve the desired concentration.

-

-

Sample Preparation (from Tablets):

-

Weigh and finely powder a number of tablets.

-

Transfer an amount of powder equivalent to a specific dose of Erythromycin to a volumetric flask.

-

Add a suitable solvent (e.g., methanol or mobile phase) and sonicate to dissolve.

-

Dilute to volume with the solvent.

-

Filter the solution through a 0.45 μm syringe filter before injection.

-

4. Experimental Workflow

Caption: Workflow for HPLC analysis of Erythromycin B.

Data Presentation

Method Validation Parameters

The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines.

| Parameter | Typical Results |

| Linearity (Concentration Range) | 10 - 24 µg/mL for impurities |

| Correlation Coefficient (r²) | > 0.99 |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

| Limit of Detection (LOD) | Dependent on instrumentation and analyte |

| Limit of Quantification (LOQ) | Dependent on instrumentation and analyte |

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in a typical HPLC method development and validation process.

Caption: HPLC method development and validation workflow.

The described HPLC method is suitable for the quantitative analysis of Erythromycin B in various samples. The method is specific, accurate, precise, and robust, making it applicable for routine quality control and stability studies in the pharmaceutical industry. The provided protocols and validation data serve as a comprehensive guide for researchers and analysts involved in the analysis of Erythromycin and its related substances.

References

- 1. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Mass Spectrometry Characterization of Epopromycin B and Related Macrolide Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of the macrolide antibiotic Epopromycin B and its analogues, such as Erythromycin B, using mass spectrometry (MS). Given the limited direct literature on "this compound," this document leverages established methodologies for the analysis of closely related polyketide structures, including Erythromycin B, and discusses the specific considerations for characterizing epoxide-containing macrolides. The protocols outlined here are intended to guide researchers in obtaining high-quality mass spectrometry data for structural elucidation, impurity profiling, and quantitative analysis.

Introduction

This compound is presumed to be an epoxy-derivative of the well-characterized polyketide antibiotic, Erythromycin B. Polyketides are a diverse class of natural products known for their complex structures and significant biological activities. Mass spectrometry is an indispensable tool for the structural characterization of these molecules due to its high sensitivity, speed, and ability to provide detailed structural information through fragmentation analysis.

This note details liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of Erythromycin B as a representative macrolide. The principles and techniques described are directly applicable to the analysis of this compound and other related novel antibiotic candidates.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality MS data. The following protocol is a general guideline and may require optimization based on the sample matrix.

-

Standard Solution Preparation:

-

Accurately weigh approximately 1 mg of Erythromycin B reference standard.

-

Dissolve the standard in 1 mL of methanol (B129727) or acetonitrile (B52724) to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration range of 1 ng/mL to 1000 ng/mL for calibration curves.

-

-

Extraction from Biological Matrices (if applicable):

-

For samples in complex matrices such as fermentation broth or plasma, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended.

-

SPE Protocol Example:

-

Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of water.

-

Load 1 mL of the pre-treated sample (e.g., diluted and acidified).

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

-

Elute the analyte with 1 mL of methanol or acetonitrile.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis

The following parameters provide a starting point for the analysis of Erythromycin B and can be adapted for this compound.

Table 1: LC-MS/MS Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Data Acquisition | Full Scan (m/z 100-1000) and Product Ion Scan |

Data Presentation

Expected Mass and Fragmentation

Erythromycin B has a molecular formula of C37H67NO12 and a monoisotopic mass of 717.4663 Da.[1][2] In positive ESI mode, it is expected to be observed as the protonated molecule [M+H]+ at m/z 718.4736.

For a putative this compound, an additional oxygen atom would increase the monoisotopic mass to 733.4612 Da, with an expected [M+H]+ ion at m/z 734.4685.

Table 2: Predicted Precursor and Major Product Ions for Erythromycin B

| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Description |

| 718.5 | [M+H]+ | 718.5 | Protonated molecule |

| 560.4 | Loss of the desosamine (B1220255) sugar | ||

| 402.3 | Loss of both sugar moieties | ||

| 158.1 | Desosamine sugar fragment |

Note: The fragmentation of polyketides can be complex, often involving neutral losses of water and cleavages within the macrolide ring. High-resolution mass spectrometry is recommended for accurate mass measurements and formula determination of fragment ions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the MS characterization of this compound or related compounds.

Putative Fragmentation Pathway of Erythromycin B

The following diagram illustrates a simplified, putative fragmentation pathway for Erythromycin B.

Discussion

The MS characterization of this compound would follow a similar strategy to that of Erythromycin B. The key difference would be the precursor mass and the potential for fragmentation pathways involving the epoxide ring. Epoxides can undergo ring-opening reactions, leading to characteristic neutral losses or fragment ions. It would be crucial to perform high-resolution MS/MS to accurately determine the elemental composition of these fragments and pinpoint the location of the epoxide group.

For quantitative studies, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Conclusion

This application note provides a foundational protocol for the mass spectrometric characterization of this compound and related macrolide antibiotics, using Erythromycin B as a well-documented analogue. The detailed experimental conditions and expected data will enable researchers to develop robust analytical methods for the discovery and development of new antibiotic compounds. The provided workflows and diagrams serve as a visual guide to the experimental and analytical processes.

References

Application Notes: Determination of Epopromycin B Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

Introduction

Epopromycin B, likely a variant of the macrolide antibiotic Erythromycin B, demonstrates bacteriostatic activity by inhibiting protein synthesis.[1][2][3][4][5] This is achieved through its binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of protein synthesis. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental microbiological assay to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of this compound against susceptible bacterial strains using the broth microdilution method.

Principle of the Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. The assay involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible signs of bacterial growth, typically observed as turbidity. The MIC is the lowest concentration of this compound at which no visible growth occurs.

Experimental Protocol

Materials and Reagents

-

This compound (analytical grade)

-

Susceptible bacterial strain(s) (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (round-bottom preferred)

-

Sterile petri dishes

-

Sterile reagent reservoirs

-

Multichannel pipette (8 or 12 channels)

-

Single-channel pipettes

-

Sterile pipette tips

-

Incubator (37°C)

-

Spectrophotometer or ELISA plate reader (optional, for quantitative measurement of turbidity)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

Procedure

1. Preparation of this compound Stock Solution:

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Further dilute the stock solution in CAMHB to create a working stock solution at twice the highest desired final concentration to be tested. For example, if the highest final concentration is 128 µg/mL, prepare a working stock of 256 µg/mL.

2. Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Broth Microdilution Assay Setup:

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound working stock solution (2x the highest concentration) to the wells in column 1.

-

Using a multichannel pipette, perform a serial two-fold dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

-

Continue this serial dilution process across the plate to column 10.

-

Discard the final 100 µL from column 10.

-

Column 11 will serve as the positive control (growth control), containing only the bacterial inoculum in CAMHB, with no this compound.

-

Column 12 will serve as the negative control (sterility control), containing only CAMHB to ensure the sterility of the medium.

-

Add 100 µL of the prepared bacterial inoculum to each well from column 1 to column 11. Do not add bacteria to column 12.

4. Incubation:

-

Cover the microtiter plate with a lid to prevent contamination and evaporation.

-

Incubate the plate at 37°C for 18-24 hours in ambient air.

5. Determination of MIC:

-

After incubation, visually inspect the microtiter plate for bacterial growth. Growth is indicated by the presence of turbidity or a pellet at the bottom of the well.

-

The MIC is the lowest concentration of this compound in which there is no visible growth.

-

Optionally, an ELISA plate reader can be used to measure the optical density (OD) at 600 nm to quantify bacterial growth.

Data Presentation

The results of the MIC assay can be summarized in the following table.

| Microorganism | This compound Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 128 | - | |

| 64 | - | ||

| 32 | - | ||

| 16 | - | ||

| 8 | - | ||

| 4 | + | 16 | |

| 2 | + | ||

| 1 | + | ||

| 0.5 | + | ||

| 0.25 | + | ||

| Growth Control | + | ||

| Sterility Control | - |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the this compound MIC assay.

Signaling Pathway (Mechanism of Action)

Caption: Mechanism of action of this compound.

References

Application Notes & Protocols: Genetic Engineering of Saccharopolyspora erythraea for Heterologous Polyketide Overproduction

Topic: Genetic Engineering of Saccharopolyspora erythraea for Overproduction of a Heterologous Polyketide, with Epothilone (B1246373) B as a Case Study.

Audience: Researchers, scientists, and drug development professionals.

Introduction: